molecular formula C11H13FN4O3 B12388381 (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol

Cat. No.: B12388381
M. Wt: 268.24 g/mol
InChI Key: AXVPEELMXKIERV-ZCRUJQDCSA-N
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Description

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected sugar derivative and a purine base.

    Glycosylation Reaction: The key step involves the glycosylation of the purine base with the protected sugar derivative under acidic or basic conditions to form the nucleoside analog.

    Fluorination: Introduction of the fluorine atom at the 4-position of the sugar moiety is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to modify the purine base or the sugar moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions include modified nucleoside analogs with altered biological activity, which can be further studied for their therapeutic potential.

Scientific Research Applications

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its interactions with enzymes involved in nucleic acid metabolism.

    Medicine: It has potential as an antiviral and anticancer agent due to its ability to interfere with viral replication and cancer cell proliferation.

    Industry: The compound is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, leading to chain termination or the inhibition of nucleic acid synthesis. This results in the disruption of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol: Lacks the fluorine atom at the 4-position.

    (2R,4R,5R)-4-chloro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol: Contains a chlorine atom instead of fluorine.

    (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(purin-9-yl)oxolan-3-ol: Lacks the methyl group on the purine base.

Uniqueness

The presence of the fluorine atom at the 4-position and the methyl group on the purine base makes (2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol unique. These structural features contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C11H13FN4O3

Molecular Weight

268.24 g/mol

IUPAC Name

(2R,4R,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-7(12)9(18)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3/t6-,7-,9?,11-/m1/s1

InChI Key

AXVPEELMXKIERV-ZCRUJQDCSA-N

Isomeric SMILES

CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C([C@H](O3)CO)O)F

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)F

Origin of Product

United States

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